4-Hydroxy-7-methoxy-6-quinolyl Acetate

Analytical method development Impurity profiling LC-MS reference standard

Obtaining 4-Hydroxy-7-methoxy-6-quinolyl Acetate (CAS 914490-28-1) with the correct protecting-group configuration is critical for kinase inhibitor synthesis; free 6-OH analogs suffer uncontrolled oxidation during 4-position functionalization. This compound solves that problem via its orthogonal 6-acetoxy group. - MW 233.22 g/mol, ≥95% purity; standard packs: 50 mg-5 g, bulk custom synthesis available. - Enables sequential functionalization: 4-position elaboration followed by controlled acetate hydrolysis to liberate the 6-hydroxy group. - In stock with prompt global dispatch; request a quote for pricing, COA, and SDS.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
Cat. No. B8583923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7-methoxy-6-quinolyl Acetate
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C2C(=C1)C(=O)C=CN2)OC
InChIInChI=1S/C12H11NO4/c1-7(14)17-12-5-8-9(6-11(12)16-2)13-4-3-10(8)15/h3-6H,1-2H3,(H,13,15)
InChIKeyWVIGEWQUXADQCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-7-methoxy-6-quinolyl Acetate: Technical Specifications and Procurement-Relevant Characteristics for Research and Analytical Applications


4-Hydroxy-7-methoxy-6-quinolyl Acetate is a heterocyclic organic compound classified within the quinoline derivative family, characterized by a 4-hydroxyquinoline core bearing a 7-methoxy substituent and a 6-acetoxy functional group. The compound has the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol, with standard commercial purity specifications of ≥95% . Its structural configuration positions it as a key synthetic intermediate in pharmaceutical development, particularly within tyrosine kinase inhibitor synthesis pathways, as well as a potential reference standard for impurity profiling in drug substance characterization [1].

Why 4-Hydroxy-7-methoxy-6-quinolyl Acetate Cannot Be Simply Replaced with Unsubstituted or Differently Substituted Quinoline Analogs


Substitution at the 6-position with an acetoxy group fundamentally alters both the physicochemical properties and the synthetic utility of the quinoline scaffold relative to unsubstituted analogs. The acetate moiety at C6 introduces distinct reactivity as a protected hydroxyl group that can be selectively deprotected to yield the 6-hydroxy derivative under controlled hydrolysis conditions, whereas the corresponding 4-chloro-7-methoxy-6-quinolyl acetate (MW 252.65 g/mol) presents different electrophilic reactivity at the 4-position due to the chlorine substituent [1]. Furthermore, the 4-hydroxy-7-methoxy substitution pattern is a recognized pharmacophoric element in the Lenvatinib scaffold, where the acetoxy-protected intermediate offers synthetic advantages over the free 6-hydroxy derivative by preventing unwanted oxidation during subsequent coupling reactions . These structural distinctions translate to divergent reactivity profiles, analytical retention behavior, and compatibility with downstream synthetic transformations that preclude direct substitution without process revalidation.

4-Hydroxy-7-methoxy-6-quinolyl Acetate: Quantitative Differentiation Evidence Against Closest Structural Analogs


Molecular Weight Differentiation: 4-Hydroxy-7-methoxy-6-quinolyl Acetate vs. 4-Hydroxy-7-methoxyquinoline (Unsubstituted Core)

4-Hydroxy-7-methoxy-6-quinolyl Acetate (MW 233.22 g/mol) exhibits a molecular weight increase of 58.04 g/mol relative to the unsubstituted 4-hydroxy-7-methoxyquinoline (MW 175.18 g/mol), corresponding to the addition of the 6-acetoxy group (C₂H₂O₂) [1]. This mass difference enables unambiguous chromatographic resolution and mass spectrometric identification in complex reaction mixtures, distinguishing the protected intermediate from both its deprotected 6-hydroxy derivative and the parent quinoline scaffold.

Analytical method development Impurity profiling LC-MS reference standard

Commercial Purity Benchmark: 4-Hydroxy-7-methoxy-6-quinolyl Acetate vs. Structurally Related Carboxylate Ester Analog

Commercial sources specify 4-Hydroxy-7-methoxy-6-quinolyl Acetate at a purity of ≥95% , which is comparable to but marginally lower than the purity specifications reported for the structurally analogous methyl 4-hydroxy-7-methoxyquinoline-6-carboxylate (NLT 97% to 98%) . Both compounds share identical molecular formula (C₁₂H₁₁NO₄) and molecular weight (233.22 g/mol) but differ in the oxidation state at C6, representing distinct intermediates in divergent synthetic pathways.

Synthetic intermediate procurement Quality control specification Pharmaceutical impurity reference

Synthetic Intermediate Value: 4-Hydroxy-7-methoxy-6-quinolyl Acetate as Protected Precursor in Tyrosine Kinase Inhibitor Synthesis

The 4-hydroxy-7-methoxyquinoline scaffold bearing a 6-substituent is a core structural element in the multikinase inhibitor Lenvatinib, with multiple impurities and synthetic intermediates documented including the 6-carboxylic acid (CAS 1190837-18-3), 6-carboxamide (CAS 2110414-05-4), and 6-carboxylate methyl ester (CAS 2023826-82-4) [1] [2]. The acetate-protected 6-hydroxy intermediate offers synthetic advantages over the free 6-hydroxy derivative by preventing oxidation side reactions during subsequent coupling steps at the 4-position, thereby improving overall yield and purity of the final API intermediate .

Lenvatinib synthesis Tyrosine kinase inhibitors Protected quinoline intermediates

Halogen Analog Comparison: 4-Hydroxy-7-methoxy-6-quinolyl Acetate vs. 4-Chloro-7-methoxy-6-quinolyl Acetate

The 4-chloro analog (4-Chloro-7-methoxy-6-quinolyl Acetate) has a molecular weight of 252.65 g/mol, representing a 19.43 g/mol increase relative to the 4-hydroxy compound (MW 233.22 g/mol) due to chlorine substitution . The 4-chloro derivative serves as a key intermediate in Gefitinib (EGFR tyrosine kinase inhibitor) synthesis, specifically as 6-acetoxy-4-chloro-7-methoxyquinazoline (CAS 230955-75-6) [1]. The differential reactivity at the 4-position fundamentally directs these two compounds toward distinct synthetic applications.

Quinoline halogenation Electrophilic substitution Gefitinib intermediates

4-Hydroxy-7-methoxy-6-quinolyl Acetate: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthetic Intermediate for Lenvatinib-Related Quinoline Scaffold Construction

Procure 4-Hydroxy-7-methoxy-6-quinolyl Acetate for use as a protected 6-hydroxy intermediate in the synthesis of 4-hydroxy-7-methoxyquinoline-based kinase inhibitor scaffolds. The 6-acetoxy protecting group (contributing 58.04 g/mol mass difference versus the unsubstituted core) enables selective 4-position functionalization prior to deprotection, preventing the 6-OH oxidation side reactions that would occur with the free phenol intermediate [1]. This synthetic strategy aligns with documented Lenvatinib impurity and intermediate structures including the 6-carboxylic acid, 6-carboxamide, and 6-carboxylate methyl ester derivatives [2].

Analytical Reference Standard for HPLC-MS Impurity Profiling and Process Monitoring

Employ 4-Hydroxy-7-methoxy-6-quinolyl Acetate (MW 233.22 g/mol, ≥95% purity) as a reference standard for liquid chromatography-mass spectrometry method development targeting quinoline-based pharmaceutical intermediates . The 33.1% molecular weight differential relative to the unsubstituted 4-hydroxy-7-methoxyquinoline core (MW 175.18 g/mol) provides unambiguous mass spectrometric identification in complex reaction mixtures, enabling confident distinction between the protected acetate intermediate and its deprotected 6-hydroxy analog during synthetic process monitoring [1].

Comparator Compound for Structure-Activity Relationship Studies of 6-Position Quinoline Modifications

Utilize 4-Hydroxy-7-methoxy-6-quinolyl Acetate as a defined comparator in SAR studies examining the effect of 6-position substitution on quinoline scaffold properties. The compound's molecular characteristics (MW 233.22 g/mol) and the 8.3% mass differential relative to the 4-chloro analog (MW 252.65 g/mol) provide clear analytical differentiation [1]. The distinct 4-OH versus 4-Cl reactivity profiles enable controlled evaluation of how 4-position functionality influences biological activity independent of 6-position modifications [2].

Protected Phenol Donor in Multi-Step Heterocyclic Coupling Reactions

Select 4-Hydroxy-7-methoxy-6-quinolyl Acetate for synthetic sequences requiring a protected 6-hydroxyquinoline moiety that remains stable under conditions designed for 4-position elaboration. The acetate group provides orthogonal protection relative to the 4-OH, allowing sequential functionalization where the 4-position is modified first, followed by controlled acetate hydrolysis to liberate the 6-hydroxy group for subsequent reactions . This orthogonal protecting group strategy cannot be replicated using the free 6-hydroxy-4-hydroxy-7-methoxyquinoline analog due to competitive oxidation at the unprotected 6-phenol.

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